molecular formula C13H14F2O2 B12972881 Benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate

Benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate

Cat. No.: B12972881
M. Wt: 240.25 g/mol
InChI Key: GBSCKCBEJROHAU-UHFFFAOYSA-N
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Description

Benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is an organic compound characterized by its unique structure, which includes a cyclopropane ring substituted with a benzyl group and a 1,1-difluoroethyl group.

Chemical Reactions Analysis

Types of Reactions: Benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate involves its interaction with molecular targets through its difluoroethyl and cyclopropane groups. These interactions can affect the compound’s binding affinity and specificity towards enzymes or receptors, influencing its biological activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

    1,1-Difluoroethylcyclopropane: Lacks the benzyl group, resulting in different reactivity and applications.

    Benzyl cyclopropane-1-carboxylate:

Uniqueness: Benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is unique due to the presence of both the benzyl and difluoroethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C13H14F2O2

Molecular Weight

240.25 g/mol

IUPAC Name

benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C13H14F2O2/c1-12(14,15)13(7-8-13)11(16)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

GBSCKCBEJROHAU-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C(=O)OCC2=CC=CC=C2)(F)F

Origin of Product

United States

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